molecular formula C19H20N2O3S B5119025 N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

Cat. No. B5119025
M. Wt: 356.4 g/mol
InChI Key: DNSCHKVGYFGFOC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, also known as MBTA-NPAA, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is a cysteine-specific fluorescent probe that reacts with cysteine residues in proteins. The reaction between this compound and cysteine results in a change in fluorescence intensity, which can be measured to determine the concentration of cysteine.
Biochemical and Physiological Effects:
This compound has been shown to have no significant cytotoxicity in cells and is stable under physiological conditions. It has been used to detect cysteine in various biological samples, including blood, urine, and tissues.

Advantages and Limitations for Lab Experiments

N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide offers several advantages for lab experiments, including its high sensitivity and specificity for cysteine detection. However, it also has some limitations, such as its limited solubility in water and its potential for nonspecific binding to other proteins.

Future Directions

Future research on N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide could focus on improving its solubility and reducing nonspecific binding. It could also be used to study the role of cysteine in various biological processes, such as redox signaling and oxidative stress. Additionally, this compound could be developed as a diagnostic tool for diseases that involve changes in cysteine levels, such as cancer and Alzheimer's disease.
In conclusion, this compound is a promising chemical compound that has shown potential in scientific research applications. Its unique properties make it a valuable tool for studying cysteine in biological systems, and future research could lead to new discoveries in the field of biochemistry and medicine.

Synthesis Methods

The synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide involves several steps, including the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzylthiol. This thiol is then reacted with acryloyl chloride to form the thioether acrylamide intermediate. Finally, the intermediate is reacted with 4-nitrophenyl isocyanate to form this compound.

Scientific Research Applications

N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been used in scientific research as a fluorescent probe for the detection of cysteine in cells and tissues. It has also been used as a tool for studying protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

(E)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-15-3-2-4-17(13-15)14-25-12-11-20-19(22)10-7-16-5-8-18(9-6-16)21(23)24/h2-10,13H,11-12,14H2,1H3,(H,20,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSCHKVGYFGFOC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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